3-Pyridin-4-ylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSBSHZVSVKIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193092 | |

| Record name | 3-(4-Pyridyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40034-44-4 | |

| Record name | 3-(4-Pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40034-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Pyridyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Pyridyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-pyridyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyridin-4-ylaniline: A Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide offers a comprehensive examination of 3-Pyridin-4-ylaniline (CAS No: 40034-44-4), a heterocyclic aromatic amine of considerable interest to researchers, medicinal chemists, and drug development professionals. As a prominent "privileged scaffold," its structural motif, combining a reactive aniline ring with a hydrogen-bond accepting pyridine moiety, is frequently embedded in pharmacologically active agents, most notably kinase inhibitors. This document provides an in-depth analysis of its chemical structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven synthetic protocol via Suzuki-Miyaura cross-coupling is presented, accompanied by an exploration of its chemical reactivity. Furthermore, the guide elucidates the critical role of the this compound core in modern drug discovery, contextualized by its interaction with biological targets.

Introduction: The Significance of a Biaryl Amine Scaffold

This compound is a biaryl amine that represents a cornerstone in the design of targeted therapeutics.[1] Its utility is derived from the synergistic combination of its two core components: the aniline moiety, which provides a versatile handle for synthetic modification, and the pyridine ring, which can engage in crucial hydrogen bonding interactions with biological targets. This unique arrangement has established the pyridinylaniline framework as a key intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] While the intrinsic biological activity of this compound itself is not extensively documented, its true value lies in its role as a foundational building block for creating more complex and potent molecules.[1]

Molecular Structure and Identification

The core structure of this compound consists of an aniline ring substituted at the 3-position with a pyridin-4-yl group. This arrangement results in a molecule with distinct electronic and conformational properties that are pivotal to its function in medicinal chemistry.

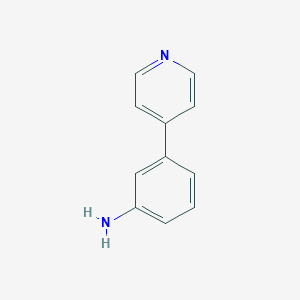

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 40034-44-4 | [2] |

| Molecular Formula | C₁₁H₁₀N₂ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| InChI Key | BDSBSHZVSVKIHM-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=NC=C2 |[2] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and drug design. While comprehensive experimental data is not extensively published, the following tables summarize key properties based on available data and theoretical predictions.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Solid | |

| Melting Point | 167 °C | |

| Boiling Point (Predicted) | 353.6±25.0 °C | |

| Density (Predicted) | 1.133±0.06 g/cm³ | |

| pKa (most basic - Pyridine N, Predicted) | 5.33±0.26 | |

| XLogP3 | 1.8 | [2] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | [2] |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 | |

Spectroscopic Characterization (Predicted)

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on both the aniline and pyridine rings. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing pyridine ring.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H (ortho to N) | ~8.6 | Doublet |

| Pyridine H (meta to N) | ~7.4 | Doublet |

| Aniline H (ortho to NH₂) | ~6.8 - 7.0 | Multiplet |

| Aniline H (para to NH₂) | ~6.7 | Triplet |

| Aniline H (meta to NH₂) | ~7.2 | Triplet |

| Aniline H (adjacent to pyridine) | ~7.3 | Singlet |

| NH₂ | ~3.5 - 4.5 | Broad Singlet |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C (ortho to N) | ~150 |

| Pyridine C (meta to N) | ~121 |

| Pyridine C (para to N) | ~148 |

| Aniline C-NH₂ | ~147 |

| Aniline C (ortho to NH₂) | ~115 - 118 |

| Aniline C (para to NH₂) | ~115 |

| Aniline C (meta to NH₂) | ~130 |

| Aniline C (ipso-pyridine) | ~138 |

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3450 - 3250 | N-H stretch (amine) |

| 3100 - 3000 | Aromatic C-H stretch |

| 1620 - 1580 | C=C and C=N ring stretching |

| 1620 - 1550 | N-H bend (amine) |

| 1340 - 1250 | Aromatic C-N stretch |

3.1.4. Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

Table 6: Predicted Mass Spectrometry Data

| m/z | Interpretation |

|---|---|

| 170 | [M]⁺ (Molecular Ion) |

| 143 | [M-HCN]⁺ |

| 115 | [M-C₅H₅N]⁺ |

Synthesis and Reactivity

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This robust and versatile method allows for the formation of the critical C-C bond between the aniline and pyridine rings.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable method for the synthesis of this compound from commercially available starting materials.

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is chosen for its high efficiency in catalyzing C-C bond formation.

-

Base: An inorganic base like potassium carbonate is essential to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is used to dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, combine 3-bromoaniline (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inerting the System: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two key functional moieties: the aniline and the pyridine rings.

-

Aniline Moiety: The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[3] This makes the positions ortho and para to the amino group susceptible to reactions like halogenation, nitration, and sulfonation.[3] However, the strong activating nature can sometimes lead to polysubstitution.[4] The amino group itself can act as a nucleophile, participating in reactions such as acylation and alkylation.

-

Pyridine Moiety: The pyridine ring is electron-deficient and generally undergoes electrophilic substitution with difficulty, preferring reaction at the 3-position.[5] Conversely, it is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[6] The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a highly valued "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Mechanism of Action as a Kinase Inhibitor Scaffold:

The efficacy of the pyridinylaniline scaffold in kinase inhibition stems from its ability to mimic the adenine part of ATP, the natural substrate for kinases.

-

Hinge Binding: The nitrogen atom of the pyridine ring typically acts as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase's ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors.

-

Versatile Substitution: The aniline ring provides a convenient point for chemical modification. By introducing various substituents on the aniline ring, medicinal chemists can fine-tune the molecule's properties to enhance potency, improve selectivity for the target kinase, and optimize pharmacokinetic parameters like solubility and metabolic stability.

Caption: Interaction of the this compound scaffold within a kinase ATP-binding pocket.

Conclusion

This compound stands out as a molecule of significant synthetic and medicinal value. Its straightforward synthesis via robust cross-coupling methodologies, combined with the versatile reactivity of its constituent aniline and pyridine rings, makes it an invaluable building block for the construction of complex molecular architectures. The proven success of the pyridinylaniline scaffold in the design of potent kinase inhibitors underscores its importance in modern drug discovery. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in the pursuit of novel therapeutic agents. The continued exploration of structure-activity relationships around this core will undoubtedly pave the way for the development of next-generation medicines with enhanced efficacy and safety profiles.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459523, 3-(4-Pyridyl)aniline. Retrieved from [Link]

-

Dr. K. (2018, August 22). 17 Electrophilic & Nucleophilic Substitution Reaction of Pyridine [Video]. YouTube. [Link]

- Abdel-Hamid, M. K., et al. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 46(9), 3896-3904.

- Zhidkova, A. M., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459522, 4-(Pyridin-3-yl)aniline. Retrieved from [Link]

- IUCrData. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.

- Dander, J. E., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(28), 10246–10249.

-

LibreTexts. (2024). 24.9: Heterocyclic Amines. [Link]

-

ResearchGate. (n.d.). Substitution reactions of 3 with aniline derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

- Wang, L., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3564-3567.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Dr. K. (2018, August 28). 18 Mechanism & Orientation of Electrophilic & Nucleophilic Substitution Reactions of Pyridine [Video]. YouTube. [Link]

-

Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. [Link]

- Jackowski, K., et al. (2004). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 78(1), 115-122.

-

ResearchGate. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

- Yang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4567.

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

-

University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

- Wang, X. J., et al. (2023). Design, synthesis and antitumor evaluation of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives as BCR-ABL kinase inhibitors. Bioorganic Chemistry, 132, 106346.

- Dyachenko, V. D., et al. (2022). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Chemistry of Heterocyclic Compounds, 58(8), 643-650.

- Thabit, M. G., et al. (2015). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents.

- Finzel, K., et al. (2012). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Organic Letters, 14(12), 3044–3047.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(4-Pyridyl)aniline | C11H10N2 | CID 459523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

3-Pyridin-4-ylaniline CAS number 40034-44-4 information

An In-Depth Technical Guide to 3-Pyridin-4-ylaniline (CAS 40034-44-4): A Privileged Scaffold for Modern Drug Discovery

Introduction

This compound, identified by CAS Number 40034-44-4, is a biaryl amine compound that has emerged as a molecule of significant interest within the field of medicinal chemistry. While not typically an active pharmaceutical ingredient itself, it serves as a crucial, high-value synthetic intermediate and a foundational scaffold for the development of novel therapeutic agents. Its structure, which marries a pyridine ring with an aniline moiety, is frequently found in molecules designed to interact with critical biological targets, most notably protein kinases.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, covering its fundamental chemical properties, its strategic importance in drug design, detailed synthetic protocols, and essential safety information. The insights herein are synthesized to empower research teams to effectively leverage this versatile building block in their discovery pipelines.

Chemical Identity and Physicochemical Properties

The unique arrangement of the pyridine and aniline rings confers specific properties that are highly advantageous for drug design. The pyridine nitrogen introduces a key hydrogen bond acceptor site, while the aniline amine group offers a readily modifiable synthetic handle.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 40034-44-4 | [3] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₁₀N₂ | [3] |

| Molecular Weight | 170.21 g/mol | [4] |

| Form | Solid | |

| InChI Key | BDSBSHZVSVKIHM-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=NC=C2 | [4] |

| Synonyms | 4-(3-Aminophenyl)pyridine, 3-(4-Pyridinyl)benzenamine | [5][6] |

Strategic Importance in Medicinal Chemistry: The Privileged Scaffold

The 4-(pyridin-4-yl)aniline core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This term denotes a molecular framework that is capable of binding to multiple biological targets, often with high affinity. Its utility is most pronounced in the design of protein kinase inhibitors, a critical class of drugs for oncology and inflammatory diseases.

The strategic value of this scaffold can be attributed to two primary features:

-

Kinase Hinge Binding: The nitrogen atom of the pyridine ring serves as an ideal hydrogen bond acceptor. This allows it to form a crucial interaction with the "hinge region" of the ATP-binding pocket of many kinases, which is a common anchoring point for inhibitors.[1]

-

Vector for SAR Exploration: The aniline portion of the molecule provides a chemically accessible point for modification. The amine group can be readily acylated, alkylated, or used in further coupling reactions. This allows medicinal chemists to systematically append different chemical groups to explore the structure-activity relationship (SAR), thereby optimizing a compound's potency, selectivity against other kinases, and pharmacokinetic properties (ADME).

Caption: Scaffold interaction with a generic kinase active site.

Synthesis and Manufacturing

The most reliable and widely employed method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[7][8] Its popularity stems from its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials.

The core transformation involves coupling a pyridine-containing electrophile (e.g., 4-bromopyridine) with an aniline-containing nucleophile (e.g., 3-aminophenylboronic acid).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 3-(4-Pyridyl)aniline | C11H10N2 | CID 459523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 40034-44-4 Cas No. | 3-(Pyridin-4-yl)aniline | Apollo [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Biological Versatility of the 3-Pyridin-4-ylaniline Scaffold: A Technical Guide for Drug Discovery

Abstract

The 3-pyridin-4-ylaniline core is a "privileged scaffold" in modern medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. Its unique combination of a hydrogen-bond-accepting pyridine ring and a readily functionalizable aniline moiety makes it an ideal starting point for the design of targeted therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. We will delve into its prominent role in the development of kinase inhibitors for oncology, as well as its emerging applications in antimicrobial and antimalarial research. Detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights are provided to empower researchers and drug development professionals in their pursuit of novel therapeutic agents based on this versatile chemical framework.

Introduction: The Rise of a Privileged Scaffold

The this compound structure, a biaryl amine, has garnered significant attention in the field of drug discovery due to its frequent appearance in potent and selective modulators of various biological targets.[1] Its inherent structural features, including the ability of the pyridine nitrogen to form crucial hydrogen bonds with protein active sites and the synthetic tractability of the aniline ring for chemical diversification, have established it as a cornerstone for the development of targeted therapies.[2]

This guide will provide a comprehensive overview of the key biological activities associated with this scaffold, with a primary focus on its application in kinase inhibition for cancer therapy. We will also explore its potential in combating infectious diseases.

Synthetic Strategies: Building the Core and its Analogs

The construction of the this compound scaffold and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely adopted method. This reaction facilitates the formation of the critical carbon-carbon bond between the pyridine and aniline rings.

General Synthesis of the this compound Core

A typical synthetic route involves the coupling of a substituted aniline derivative with a pyridine boronic acid or ester. For instance, the synthesis of 3-methyl-4-(pyridin-4-yl)aniline, a key intermediate for several kinase inhibitors, can be accomplished as depicted below.

Caption: Generalized Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

Materials:

-

4-Bromo-2-methylaniline

-

Pyridine-4-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-methyl-4-(pyridin-4-yl)aniline.

Kinase Inhibition: A Cornerstone of Anticancer Therapy

The this compound scaffold is a prominent feature in numerous tyrosine kinase inhibitors (TKIs).[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. TKIs containing this scaffold typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

The pyridine nitrogen of the scaffold often forms a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, while the aniline portion provides a versatile platform for introducing substituents that can enhance potency and selectivity by interacting with other regions of the active site.[2]

Nilotinib: A Case Study in BCR-ABL Inhibition

Nilotinib, a second-generation TKI, is a prime example of a successful drug built upon the 3-methyl-4-(pyridin-4-yl)aniline core. It is highly effective in the treatment of chronic myeloid leukemia (CML) by targeting the constitutively active BCR-ABL fusion protein.

Caption: Mechanism of BCR-ABL inhibition by Nilotinib.

Antiproliferative Activity of this compound Derivatives

Numerous derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The table below summarizes the activity of selected derivatives.

| Compound ID | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| I | H | H | A549 (Lung) | >100 | [4] |

| II | CH₃ | H | K-562 (Leukemia) | 0.025 (as Nilotinib) | [4] |

| III | Cl | H | HCT-116 (Colon) | 5.84 | [4] |

| IV | H | Urea-aryl | MCF-7 (Breast) | 0.22 | [4] |

| V | H | Amide-aryl | HeLa (Cervical) | 0.047 | [1] |

Note: The IC₅₀ values are representative and can vary based on experimental conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a non-radioactive, luminescence-based assay for measuring kinase activity and its inhibition.

Materials:

-

Recombinant human kinase of interest

-

Kinase-specific substrate

-

This compound derivative (test compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) containing:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant kinase and its specific substrate, prepared in kinase assay buffer, to each well.

-

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a specified duration (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Detection: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Protocol: Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative (test compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator at 37°C.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Antimicrobial and Antimalarial Potential

Beyond oncology, pyridine-containing scaffolds have demonstrated promising activity against a range of pathogens. While research specifically focused on this compound derivatives in this area is still emerging, the broader class of compounds provides a strong rationale for their exploration as novel antimicrobial and antimalarial agents.

Antibacterial and Antifungal Activity

Several studies have reported the synthesis of pyridine derivatives with significant antibacterial and antifungal properties.[5] For instance, certain 3-(pyridin-3-yl)-2-oxazolidinone derivatives have shown potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low µg/mL range.[6] The mechanism of action for such compounds often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Representative MIC Values for Pyridine Derivatives:

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 5-(Pyridin-4-yl)-1,2,4-triazole | Bacillus subtilis | 64 | [5] |

| 5-(Pyridin-4-yl)-1,2,4-triazole | Escherichia coli | 64 | [5] |

| 3-(Pyridin-3-yl)-2-oxazolidinone | Staphylococcus aureus | 32-64 | [6] |

Antimalarial Activity

The pyridine ring is a key structural feature in several established antimalarial drugs. Research into novel pyridine derivatives continues to yield promising candidates. Some synthesized pyridine derivatives have shown potent in vitro activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[7] The mechanism of action is often attributed to the inhibition of crucial parasitic enzymes, such as dihydrofolate reductase.[7]

Representative Antimalarial Activity of a Pyridine Derivative:

| Compound ID | P. falciparum Strain | IC₅₀ (µM) | Reference |

| 2g (a pyridine derivative) | RKL9 (CQ-resistant) | 0.0402 | [7] |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the aniline and pyridine rings.

-

Substituents on the Aniline Ring: The electronic and steric properties of substituents at the 3-position of the aniline ring can significantly influence kinase binding affinity. Electron-donating groups, such as a methyl group, may affect the basicity of the aniline nitrogen and its interaction with the kinase hinge region.[3] Conversely, electron-withdrawing groups like chlorine can modulate the pKa and introduce the potential for halogen bonding, which can enhance binding affinity.[3]

-

Derivatization of the Aniline Nitrogen: The aniline nitrogen serves as a key point for diversification. Attaching various functional groups, such as amides and ureas, allows for the exploration of additional binding pockets within the target protein, leading to improved potency and selectivity.[4]

-

Modifications of the Pyridine Ring: While less commonly explored, modifications to the pyridine ring can also impact activity. The introduction of substituents can alter the electronic properties and steric profile of the molecule, potentially fine-tuning its interaction with the target.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a versatile and highly valuable starting point for the design of novel therapeutic agents. Its success in the development of potent kinase inhibitors for cancer treatment is a testament to its favorable drug-like properties and synthetic accessibility. The emerging evidence of its potential in antimicrobial and antimalarial drug discovery further underscores the broad utility of this chemical framework.

Future research in this area should continue to focus on:

-

Rational Design and Synthesis: Leveraging computational modeling and a deeper understanding of target biology to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Exploration of New Biological Targets: Expanding the scope of biological screening to identify novel targets for this compound derivatives beyond kinases.

-

Combinatorial Approaches: Investigating the synergistic effects of combining this compound-based compounds with other therapeutic agents to overcome drug resistance and enhance efficacy.

By continuing to explore the rich chemical space around the this compound core, the scientific community is well-positioned to develop the next generation of targeted therapies for a wide range of human diseases.

References

-

Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. I., & Bekhit, A. E. D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]

-

El-Sayed, M. A., Abbas, H. S., Ali, O. M., & El-Karim, S. S. A. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 25(21), 5036. [Link]

-

Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1666-1676. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry, 11, 1133036. [Link]

-

Jin, L., Wang, Y., Li, Y., Wang, Y., Li, J., & Li, J. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923481. [Link]

-

Gürsoy, A., & Karali, N. (2012). Synthesis and Antimicrobial Activity of Some New 5-(Pyridin-4-yl)-3-thioacetamido-1,2,4-triazole Derivatives. Chemical Science Transactions, 1(1), 226-232. [Link]

-

[Pyrido [3,2-b]indol-4-yl-amines--synthesis and investigation of activity against malaria]. (2000). Die Pharmazie, 55(1), 10-15. [Link]

-

Putra, C. S., Arrahman, A., Sari, D. R. T., & Kurniawan, Y. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6985. [Link]

-

Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023). MalariaWorld Journal, 14(1). [Link]

-

The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2020). Molecules, 25(21), 5036. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters, 10(5), 2743-2748. [Link]

-

Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles. (2020). Molecules, 25(15), 3456. [Link]

-

Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). (n.d.). Research India Publications. [Link]

-

l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. (2012). ACS Medicinal Chemistry Letters, 3(7), 553-558. [Link]

-

The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2020). Molecules, 25(21), 5036. [Link]

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017). Journal of Medicinal Chemistry, 60(12), 5179-5193. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7005. [Link]

-

Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. (2013). Medicinal Chemistry Research, 22(12), 5997-6007. [Link]

- Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline. (2017).

-

Late-Stage Diversification: A Motivating Force in Organic Synthesis. (2014). The Journal of Organic Chemistry, 79(21), 10135-10148. [Link]

-

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). Molecules, 28(8), 3569. [Link]

-

Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2021). Molecules, 26(21), 6614. [Link]-3049/26/21/6614)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 3-Pyridin-4-ylaniline in Kinase Inhibitor Design

Abstract

The 3-pyridin-4-ylaniline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the rational design of protein kinase inhibitors. Its unique combination of a hydrogen-bond-accepting pyridine ring and a synthetically versatile aniline moiety makes it a "privileged scaffold" for targeting the highly conserved ATP-binding site of kinases.[1][2] This technical guide provides an in-depth analysis of the this compound core, detailing its fundamental chemical properties, canonical binding mode to the kinase hinge region, and its application in the development of potent and selective kinase inhibitors. We will explore structure-activity relationships (SAR) through key examples and provide detailed, field-proven experimental workflows for hit validation and lead optimization, equipping researchers and drug development professionals with the foundational knowledge to leverage this powerful molecular framework.

Introduction: Kinases and the Rise of Scaffold-Based Design

The human kinome, comprising over 500 protein kinases, orchestrates the vast majority of cellular signaling pathways.[3] These enzymes function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[4][5]

The development of Imatinib, the first FDA-approved kinase inhibitor, marked a paradigm shift in cancer therapy, validating molecularly targeted approaches.[4] A key lesson from the success of Imatinib and subsequent inhibitors is the power of scaffold-based drug design. Certain molecular frameworks, or scaffolds, demonstrate a recurring ability to bind to specific protein families. The pyridinylaniline motif is one such privileged scaffold, forming the backbone of numerous approved and clinical-stage kinase inhibitors.[2][6] This guide focuses specifically on the this compound isomer, a versatile and potent building block for creating next-generation kinase inhibitors.

The this compound Scaffold: A Molecular Deep Dive

Chemical Properties and Synthetic Accessibility

This compound is a biaryl amine consisting of a pyridine ring linked to an aniline ring at its 3-position.[7] This structure imparts several key features essential for its role in kinase inhibition:

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor.[1][2]

-

Structural Rigidity: The biaryl system provides a rigid core, which helps to minimize the entropic penalty upon binding to the target kinase.

-

Synthetic Tractability: The aniline nitrogen serves as a convenient chemical handle for introducing a wide array of substituents, allowing for extensive exploration of the chemical space around the scaffold to enhance potency, selectivity, and pharmacokinetic properties.[1]

The synthesis of this compound and its derivatives is typically achieved through robust and well-established cross-coupling methodologies, such as the Suzuki-Miyaura coupling, making it a readily accessible intermediate for drug discovery programs.[1]

The Canonical Binding Mode: Hinge-Binding

The vast majority of Type I and Type II kinase inhibitors are ATP-competitive, targeting the ATP-binding pocket located between the N- and C-lobes of the kinase catalytic domain.[8][9] A short, flexible loop connecting these lobes, known as the hinge region , is critical for recognizing the adenine moiety of ATP via a specific network of hydrogen bonds.[8][10]

The this compound scaffold masterfully mimics this interaction. The pyridine nitrogen forms one or two key hydrogen bonds with the backbone amides of the hinge region, anchoring the inhibitor in the active site.[8][9] This fundamental interaction is the primary reason for the scaffold's broad utility across the kinome.

Caption: Canonical binding of the this compound scaffold.

Structure-Activity Relationship (SAR) Case Study: ABL Kinase Inhibitors

The development of inhibitors for the Abelson tyrosine kinase (Abl), particularly for treating Chronic Myeloid Leukemia (CML), provides a classic example of the power of the pyridinylaniline scaffold. Imatinib, while revolutionary, utilizes a related phenylaminopyrimidine scaffold.[6][11] Its successor, Nilotinib, incorporates a 3-(pyridin-3-yl)aniline core, demonstrating the interchangeability and potency of these related structures.

Let's consider a hypothetical SAR table based on a generic this compound core targeting Abl kinase to illustrate key optimization principles.

| Compound | R1 (Aniline) | R2 (Pyridine) | Abl IC50 (nM) | Rationale / Scientist's Note |

| 1a | -H | -H | 1500 | The unsubstituted core scaffold shows weak, baseline activity. The hinge-binding interaction is present but lacks additional potency-driving interactions. |

| 1b | -CONH-(p-tolyl) | -H | 250 | Adding a benzamide group provides an additional interaction point, likely occupying a hydrophobic pocket adjacent to the hinge. |

| 1c | -CONH-(3-CF3-phenyl) | -H | 45 | The trifluoromethyl group enhances hydrophobic interactions and can improve metabolic stability, significantly boosting potency. |

| 1d | -CONH-(3-CF3-phenyl) | 3-CH3 | 20 | A small methyl group on the pyridine ring can improve van der Waals contacts within the pocket without disrupting the crucial hinge-binding. |

| 1e | -CONH-(3-CF3-4-Imid-CH3) | -H | 5 | Incorporating a solubilizing group like N-methylimidazole on the benzamide moiety improves both potency and pharmacokinetic properties, a common strategy seen in drugs like Nilotinib.[6] |

This table is illustrative. Actual IC50 values depend on the specific kinase and assay conditions.

Experimental Workflows for Inhibitor Development

Developing a kinase inhibitor from a scaffold like this compound follows a structured, multi-stage process.[3] The goal is to confirm on-target activity, quantify potency and selectivity, and ultimately, demonstrate efficacy in a disease-relevant cellular context.

Caption: High-level workflow for kinase inhibitor validation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This biochemical assay is the first step to determine if a compound inhibits the target kinase and to measure its potency (IC50).[3] The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[12]

-

Rationale: This is a direct measure of enzyme inhibition. Running the assay with ATP at its Km concentration provides a standardized condition for comparing the potency of competitive inhibitors.[12]

-

Materials:

-

Recombinant purified target kinase

-

Kinase-specific substrate peptide/protein

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (e.g., Compound 1c ) dissolved in DMSO

-

Known potent inhibitor for the target kinase (Positive Control)

-

DMSO (Vehicle/Negative Control)

-

White, opaque 384-well assay plates

-

-

Step-by-Step Methodology:

-

Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Also, add positive control and vehicle control wells.

-

Kinase Reaction: Prepare a master mix containing kinase buffer, ATP (at its determined Km value), substrate, and the recombinant kinase.

-

Initiate Reaction: Add the kinase reaction mix to the wells containing the compounds. Mix briefly and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which converts the ADP produced into a luminescent signal. Incubate for 30-60 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

-

Self-Validation System:

-

Positive Control: A known inhibitor should yield an IC50 value consistent with historical data, confirming assay performance.

-

Negative Control (DMSO): Should show maximum signal (no inhibition), defining the baseline for data normalization.

-

Z'-factor: Calculate the Z'-factor for the assay plate using the controls. A value > 0.5 indicates a robust and reliable assay.

-

Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Example)

A potent biochemical inhibitor may fail in cells due to poor permeability or rapid efflux.[13] Cellular target engagement assays confirm that the compound can enter a live cell and bind to its intended kinase target.[14] The NanoBRET™ assay measures this interaction in real-time within living cells.

-

Rationale: This assay provides direct evidence of target binding in a physiological context, bridging the gap between biochemical potency and cellular activity.[15] It quantitatively measures the apparent cellular affinity of compounds.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

Vector expressing the target kinase fused to NanoLuc® luciferase

-

NanoBRET™ Kinase Tracer (a fluorescent ligand for the target kinase)

-

Test compound

-

Opti-MEM™ I Reduced Serum Medium

-

White, tissue culture-treated 96-well plates

-

-

Step-by-Step Methodology:

-

Cell Preparation: Transiently transfect HEK293 cells with the Kinase-NanoLuc® fusion vector. After 24 hours, harvest and resuspend the cells in Opti-MEM™.

-

Compound Treatment: Add serially diluted test compound to the wells of the 96-well plate.

-

Cell Plating: Add the transfected cell suspension to the wells containing the compound.

-

Tracer Addition: Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration. Incubate for 2 hours in a CO2 incubator.

-

Signal Detection: Add NanoBRET™ Nano-Glo® Substrate to all wells. Immediately read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.

-

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

-

-

Self-Validation System:

-

No Tracer Control: Wells without the fluorescent tracer should yield a minimal BRET signal, establishing the background.

-

No Compound Control: Wells with tracer but no test compound provide the maximum BRET signal.

-

Reference Inhibitor: A known cell-permeable inhibitor should demonstrate dose-dependent displacement of the tracer, validating the assay system.

-

Future Directions and Conclusion

The this compound scaffold remains a highly valuable starting point for kinase inhibitor design. Its inherent ability to bind the kinase hinge provides a solid foundation for achieving potency. The future of drug design with this scaffold will likely focus on:

-

Enhanced Selectivity: Moving beyond simple substitutions on the aniline ring to more complex decorations that can exploit subtle differences in the topology of ATP-binding sites across different kinases.

-

Targeting Resistance Mutations: Designing next-generation inhibitors that can potently inhibit both wild-type and clinically relevant mutant forms of kinases.

-

Covalent and Allosteric Inhibition: Using the scaffold as an anchor to position reactive warheads (for covalent inhibition) or to develop inhibitors that bind to allosteric sites adjacent to the ATP pocket.

References

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Ge-Ning, Z., et al. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

-

ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]

-

Klink, T. A., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

-

ResearchGate. (n.d.). FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. ResearchGate. [Link]

-

Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Examples of FDA-approved kinase inhibitors exhibiting the N-phenylpyrimidine-2-amine scaffold. ResearchGate. [Link]

-

EMD Millipore. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

-

Wu, P., et al. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Pyridyl)aniline. PubChem. [Link]

-

Sílice (CSIC). (n.d.). Docking and quantitative structure–activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][3][15]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. [Link]

-

Van der Pijl, F., et al. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

-

ResearchGate. (2025, August 10). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][3][15]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. [Link]

-

Lesyk, R., et al. (2025, October 27). How protein kinase inhibitors bind to the hinge region of the target protein. PMC - NIH. [Link]

-

Roskoski, R. Jr. (2021, January 26). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. [Link]

-

Hu, G., et al. (n.d.). How Ligands Interact with the Kinase Hinge. PMC - NIH. [Link]

-

Zhao, P., et al. (n.d.). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]

-

Kambe, T., & Chen, L. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. [Link]

-

Kumar, A., et al. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. [Link]

-

International Union of Crystallography. (n.d.). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

-

ResearchGate. (n.d.). How Ligands Interact with the Kinase Hinge | Request PDF. ResearchGate. [Link]

-

ResearchGate. (2022, May 2). Structure–activity relationship and in silico development of c-Met kinase inhibitors. [Link]

-

Al-Ostoot, F. H., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]

-

ResearchGate. (n.d.). (PDF) How Ligands Interact with the Kinase Hinge. [Link]

-

MDPI. (n.d.). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(4-Pyridyl)aniline | C11H10N2 | CID 459523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Pyridin-4-ylaniline in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Pyridin-4-ylaniline, a pivotal intermediate in contemporary drug discovery. While extensive quantitative solubility data for this specific molecule is not widely published, this document synthesizes foundational chemical principles to offer a robust predictive analysis of its behavior across a range of common organic solvents. Furthermore, we provide a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This guide is intended for researchers, medicinal chemists, and process development scientists who utilize this compound and require a deep understanding of its physical properties to enable successful synthesis, purification, and formulation development.

Introduction: The Strategic Importance of this compound

This compound is a biaryl amine that has emerged as a "privileged scaffold" in medicinal chemistry. Its structure, which combines an aniline ring with a pyridine moiety, is a recurring motif in a multitude of pharmacologically active agents, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] The strategic importance of this compound lies in its unique structural features:

-

Hydrogen Bonding Hub: The pyridine nitrogen serves as a critical hydrogen bond acceptor, often anchoring the molecule into the hinge region of a kinase's ATP-binding pocket.[2]

-

Functional Handle: The aniline nitrogen provides a versatile point for synthetic modification, allowing for the attachment of various side chains to enhance potency and selectivity.[1]

-

Rigid Core: The biaryl system offers a structurally rigid core, which is advantageous for optimizing binding affinity and pharmacokinetic properties.

An understanding of the solubility of this compound is paramount. It directly impacts reaction kinetics during synthesis, the efficiency of purification via crystallization, and the feasibility of formulation for in vitro and in vivo screening.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first examine its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem[3] |

| Molecular Weight | 170.21 g/mol | PubChem[3] |

| Structure | Nc1cccc(c1)-c2ccncc2 | Sigma-Aldrich |

| Hydrogen Bond Donors | 1 (from aniline -NH₂) | Inferred from structure |

| Hydrogen Bond Acceptors | 2 (from pyridine N and aniline N) | Inferred from structure |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | PubChem (isomer)[4] |

The fundamental principle governing solubility is "like dissolves like."[5] The structure of this compound is amphiphilic; it possesses both polar characteristics (the nitrogen-containing functional groups) and non-polar characteristics (the two aromatic rings). This duality dictates its solubility behavior.

Theoretical Solubility Assessment:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The aniline N-H group can act as a hydrogen bond donor, while both the aniline and pyridine nitrogens can act as hydrogen bond acceptors. Protic solvents can engage in these hydrogen bonding interactions, leading to effective solvation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar C-N and N-H bonds of the solute. While they cannot donate hydrogen bonds, their ability to accept them contributes to solvation.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is expected. The significant polarity and hydrogen bonding capability of this compound are mismatched with the non-polar, dispersion-force-dominant nature of these solvents. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of weak solute-solvent interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is predicted. These solvents have a moderate polarity and can interact with the aromatic rings and polar groups of the molecule, but without the strong hydrogen bonding of protic solvents.

Qualitative Solubility Prediction Table

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between solvent and solute.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Good to Moderate | Favorable dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is more polar and may offer moderate solubility; Ether is likely a poor solvent. |

| Ketones | Acetone | Moderate | Acetone's polarity allows for some interaction. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Solvents of intermediate polarity can solvate the aromatic portions. |

| Aromatic Hydrocarbons | Toluene | Low | Mismatch in polarity and hydrogen bonding capability. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | Significant mismatch in intermolecular forces. |

Gold-Standard Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[7] This technique, considered the industry benchmark, measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[7][8]

Required Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Protocol

Part A: Preparation of Saturated Solution

-

Aliquot Solvents: To a series of labeled glass vials, add a precise volume (e.g., 2.0 mL) of each organic solvent to be tested.

-

Add Solute: Add an excess amount of solid this compound to each vial. "Excess" means that a visible amount of undissolved solid remains at the bottom of the vial. This is critical to ensure equilibrium with the solid phase is achieved.

-

Seal Vials: Tightly seal the vials with screw caps, preferably with a PTFE liner to prevent solvent evaporation.

Part B: Equilibration

-

Agitation: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Equilibration Time: Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is standard.[6][9] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

Part C: Sample Separation & Preparation

-

Cease Agitation: Remove the vials from the shaker and allow them to stand undisturbed for a short period, permitting the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid) using a syringe. Be cautious not to disturb the solid material at the bottom.

-

Filtration: Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any microscopic, undissolved particles that could falsely elevate the measured concentration.

Part D: Quantification

-

Dilution: Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve prepared from stock solutions of known concentrations of this compound must be run concurrently.

-

Calculation: Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Causality and Self-Validation in the Protocol

-

Why Excess Solid? The presence of excess solid is the cornerstone of this method. It ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit, not just an undersaturated solution.

-

Why 24-72 Hours? Reaching equilibrium is a kinetic process. While some compounds dissolve quickly, others, particularly crystalline solids, may take a significant amount of time to reach a stable saturation point. The 24-72 hour window is a well-established standard to account for this variability.[6][9]

-

Why Filtration? The quantification step measures the total amount of analyte present. Failure to remove microscopic solid particles will lead to an overestimation of the amount of dissolved compound, resulting in an erroneously high solubility value.

Conclusion

This compound is a molecule of high strategic value in modern pharmaceutical research. While quantitative solubility data is sparse in public literature, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its solubility profile. Based on its structure, it is predicted to be most soluble in polar protic solvents like methanol and ethanol, with moderate solubility in polar aprotic solvents and poor solubility in non-polar hydrocarbons. For researchers requiring precise quantitative data for process development or formulation, the detailed Shake-Flask protocol provided herein offers a robust, reliable, and universally accepted method for its determination.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

3-(4-Pyridyl)aniline | C11H10N2 | CID 459523 - PubChem. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

-

Solubility of Organic Compounds. [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - NIH. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

-

4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-(4-Pyridyl)aniline | C11H10N2 | CID 459523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. enamine.net [enamine.net]

Thermochemical properties and stability of 3-Pyridin-4-ylaniline

An In-depth Technical Guide to the Thermochemical Properties and Stability of 3-Pyridin-4-ylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive examination of the thermochemical properties and stability of this compound (CAS: 40034-44-4), a heterocyclic aromatic amine of considerable interest in medicinal chemistry. While its primary application lies as a pivotal synthetic intermediate in the development of pharmacologically active agents, a thorough understanding of its thermodynamic and stability profile is critical for process optimization, safety assessment, and ensuring the quality of downstream products.[1] This guide synthesizes foundational chemical principles with established analytical methodologies to offer a framework for evaluating this molecule. We delve into the experimental protocols for determining key thermochemical parameters, analyze potential thermal decomposition pathways, and provide robust guidelines for stability testing and storage. This document is designed to equip researchers and drug development professionals with the necessary expertise to handle and utilize this compound effectively and safely.

Introduction: The Significance of this compound in Drug Discovery

This compound is a biaryl amine that incorporates an aniline scaffold and a pyridine ring.[1] This structural combination is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules engineered to interact with critical biological targets.[1] The utility of the pyridinylaniline core is multifaceted:

-

Hydrogen Bonding: The pyridine nitrogen serves as a crucial hydrogen bond acceptor, often enabling high-affinity interactions within the ATP-binding pockets of protein kinases.[1]

-

Functionalization Handle: The aniline nitrogen provides a versatile point for chemical modification, allowing for the strategic introduction of various side chains to enhance potency, selectivity, and pharmacokinetic properties.[1]

-

Rigid Core: The biaryl structure imparts a degree of rigidity, providing a stable foundation for the precise spatial orientation of pharmacophoric elements.[1]

Given its role as a key building block, a deep understanding of its intrinsic chemical stability and thermochemical properties is not merely academic. It is a prerequisite for reliable process scale-up, formulation development, and regulatory compliance. Issues such as thermal decomposition can lead to impurity generation, loss of yield, and potential safety hazards. This guide provides the foundational knowledge and practical protocols to mitigate these risks.

Molecular Identity and Physicochemical Characteristics

The foundational properties of this compound are summarized below. These identifiers are essential for accurate documentation and material sourcing.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 40034-44-4[2] |

| Molecular Formula | C₁₁H₁₀N₂[2] |

| Molecular Weight | 170.21 g/mol [2] |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=NC=C2[2] |

| InChI Key | BDSBSHZVSVKIHM-UHFFFAOYSA-N[2] |

Thermochemical Properties: A Quantitative Perspective

The thermochemical properties of a compound, such as its enthalpy of formation, are fundamental parameters that govern its energy content and reactivity. While specific experimental data for this compound is not extensively reported in public literature, this section outlines the authoritative experimental techniques used for their determination.

Enthalpy of Combustion and Formation

The standard molar enthalpy of formation (ΔfH°) is most reliably derived from the experimentally determined standard molar enthalpy of combustion (ΔcH°).[3]

Core Technique: Bomb Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the enthalpies of formation for organic compounds.[3] The experiment involves the complete combustion of a precise mass of the substance in a high-pressure oxygen environment within a constant-volume vessel (the "bomb").[3] The heat released by the exothermic combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.